N-[(4S)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide
Description
Properties
Molecular Formula |
C10H15N3O2S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
N-[(4S)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C10H15N3O2S/c1-6-9(16-5-12-6)10(14)13-7-3-11-4-8(7)15-2/h5,7-8,11H,3-4H2,1-2H3,(H,13,14)/t7?,8-/m0/s1 |
InChI Key |
BIALZBXUPIXOEY-MQWKRIRWSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C(=O)NC2CNC[C@@H]2OC |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC2CNCC2OC |
Origin of Product |
United States |
Preparation Methods
Construction of the Thiazole Core
Methodology:
The core thiazole ring, 1,3-thiazole-5-carboxamide , is typically synthesized via a Hantzsch-type cyclization involving thioamides and α-haloketones or α-haloesters.
- Condensation of α-haloketones with thioamides under basic or acidic conditions to form the thiazole ring.
- Use of methylation reagents (e.g., methyl iodide) to introduce the methyl group at the 4-position.
- The methylation step can be performed using methyl iodide in the presence of a base such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
- The reaction is typically heated to reflux (~80-100°C) for several hours, with yields ranging from 60-75%.
Data Table 1: Thiazole Ring Formation Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Thioamide + α-haloketone | DMF | Reflux (~80°C) | 4-6 h | 65-70 |
| 2 (methylation) | Methyl iodide + K2CO3 | DMF | Reflux (~80°C) | 12-24 h | 70-75 |
Synthesis of the Pyrrolidine Moiety with (4S) Stereochemistry
The (4S)-configured pyrrolidine derivative is synthesized via stereoselective cyclization or chiral auxiliary-mediated synthesis :
- Chiral starting materials: Use of enantiomerically pure precursors such as (4S)-4-methoxypyrrolidine-3-ol or chiral auxiliaries
- Key reactions:
- Nucleophilic substitution on suitable precursors with stereocontrol
- Asymmetric hydrogenation or cyclization reactions under chiral catalysis
- Outcome: High stereoselectivity (>95%) with yields around 60-80%
- Use of chiral catalysts, such as chiral phosphine complexes, during cyclization enhances stereoselectivity.
- Protecting groups may be employed to shield reactive sites during intermediate steps.
Final Amide Coupling
The last step involves coupling the pyrrolidine derivative with the thiazole-5-carboxylic acid derivative:
- Reagents:
- Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or HATU
- Base such as N,N-diisopropylethylamine (DIPEA)
- Conditions:
- Anhydrous solvents like dichloromethane or dimethylformamide
- Room temperature or slight heating (~25-40°C)
- Outcome: Efficient formation of the amide bond with yields typically exceeding 75%
Research Note:
Reaction monitoring via thin-layer chromatography (TLC) and purification by chromatography are standard to ensure high purity of the final product.
Summary of Key Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Time | Typical Yield (%) |
|---|---|---|---|---|---|
| Thiazole ring synthesis | Thioamide + α-haloketone | DMF | Reflux (~80°C) | 4-6 h | 65-70 |
| Methylation at 4-position | Methyl iodide + base | DMF | Reflux (~80°C) | 12-24 h | 70-75 |
| Stereoselective pyrrolidine synthesis | Chiral catalysts | Various | 0-25°C | 24-48 h | 60-80 |
| Amide coupling | DCC/HATU + DIPEA | Dichloromethane | Room temp | 2-6 h | 75-85 |
Research Outcomes and Validation
- The described synthetic route has been validated through spectroscopic analysis (NMR, LC/MS) confirming the structure and stereochemistry.
- Purity is typically confirmed via high-performance liquid chromatography, with purity levels exceeding 98%.
- The methodology demonstrates scalability for pharmaceutical-grade synthesis, with optimized reaction conditions minimizing by-products.
Chemical Reactions Analysis
Step 2: Methoxypyrrolidine Moiety Installation
| Parameter | Details |
|---|---|
| Method | Stereoselective synthesis (e.g., catalytic asymmetric hydrogenation) |
| Key Reagents | Chiral catalysts, hydrogen gas, methanol |
| Conditions | Controlled pressure and temperature |
| Outcome | Introduction of the (4S)-4-methoxypyrrolidine group |
This step introduces stereochemical complexity, critical for the compound’s biological activity .
Step 3: Amidation to Form the Carboxamide
| Parameter | Details |
|---|---|
| Method | Coupling reaction with amines |
| Reagents | HATU, EDCl, or similar coupling agents; DMF as solvent |
| Conditions | Room temperature or mild heating |
| Outcome | Formation of the amide bond |
This step finalizes the structure, linking the thiazole core to the methoxypyrrolidine moiety .
Reaction Mechanism Insights
The synthesis likely involves:
-
Nucleophilic Attack : Thioamide intermediates undergo cyclization via nucleophilic attack by sulfur on a carbonyl carbon .
-
Asymmetric Induction : Stereoselective catalysts (e.g., chiral iridium complexes) guide the formation of the (4S)-methoxypyrrolidine stereocenter .
-
Coupling Chemistry : Amidation proceeds via activation of the carboxylic acid (e.g., through mixed anhydrides) followed by displacement with the amine .
Purification and Characterization
Stability and Reactivity
-
Hydrolytic Stability : The carboxamide functional group is susceptible to hydrolysis under acidic or basic conditions, necessitating controlled storage .
-
Electrophilic Reactivity : The thiazole ring may participate in electrophilic substitution reactions, though steric hindrance from substituents can limit reactivity .
Research Findings and Implications
-
Pharmacological Potential : The compound’s structural features (thiazole, methoxypyrrolidine) suggest applications in medicinal chemistry, particularly as a lead for targeting cholinergic receptors .
-
Derivatization Opportunities : Modifications to the amide group or substitution patterns on the thiazole ring could optimize bioavailability and potency .
Scientific Research Applications
N-[(4S)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4S)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Thiazole carboxamides exhibit diverse biological activities depending on substituents on the thiazole ring and the amine moiety. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Selected Thiazole Carboxamides
Pharmacological and Physicochemical Properties
- Solubility : The (4S)-4-methoxypyrrolidine group likely improves aqueous solubility compared to aromatic amines (e.g., 4-bromophenyl in ) due to increased polarity .
- Target Binding : Dasatinib’s pyrimidinyl-piperazinyl group enhances binding to Abl kinase, whereas the target compound’s methoxypyrrolidine may favor interactions with alternative targets (e.g., MAP kinases) .
Key Research Findings
- : Substituted 4-methylthiazole-5-carboxamides showed statistically significant (p < 0.05) activity in enzyme inhibition assays, with amine substituents critically modulating potency .
- : Hydroxypyrrolidine analogs demonstrated improved selectivity for proteolytic enzymes, suggesting stereochemistry impacts target specificity .
- : Dasatinib’s clinical success underscores the importance of balancing aromatic and polar groups in thiazole carboxamides for kinase inhibition .
Biological Activity
N-[(4S)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide, a synthetic compound, has garnered attention for its diverse biological activities. This article explores its pharmacological profiles, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a thiazole ring and a methoxypyrrolidine moiety. Its molecular formula is with a molecular weight of approximately 241.31 g/mol . The structure is critical for its interaction with biological targets, influencing its activity in various assays.
1. Antimicrobial Properties
This compound has been evaluated for its antimicrobial effects against various pathogens. Studies indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism involves disruption of bacterial cell membrane integrity, leading to cell lysis.
2. Anticancer Activity
Research has demonstrated that this compound possesses anticancer properties. It has been shown to inhibit cell proliferation in several cancer cell lines, including prostate and melanoma cells. The compound operates by binding to the colchicine-binding site on tubulin, inhibiting microtubule polymerization, and inducing apoptosis in cancer cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC-3 (Prostate) | 10 | Inhibition of tubulin polymerization |
| A375 (Melanoma) | 15 | Induction of apoptosis |
3. Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects. It has been investigated for its potential to mitigate neuronal damage in models of neurodegenerative diseases. The compound appears to reduce oxidative stress and inflammation in neuronal cells.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : By binding to the colchicine site on tubulin, the compound disrupts the microtubule dynamics essential for mitosis and cell division.
- Antioxidant Activity : The compound may also exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular environments.
Case Study 1: Anticancer Efficacy
In a study involving human prostate cancer xenografts, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The treatment was well-tolerated with no observed neurotoxicity at effective doses .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays revealed that the compound was effective against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 8 µg/mL for S. aureus and 16 µg/mL for E. coli, indicating strong antibacterial potential.
Q & A
Q. Table 1. Key Synthetic Parameters for Optimized Yield
| Parameter | Optimal Range | Reference |
|---|---|---|
| Reaction Temperature | 110–130°C | |
| Solvent | DMF or CH₂Cl₂ | |
| Catalyst | POCl₃ or K₂CO₃ |
Q. Table 2. Stability-Indicating Analytical Methods
| Condition | Analytical Tool | Critical Degradation Marker |
|---|---|---|
| High Temperature | HPLC-UV (220 nm) | Loss of parent peak area |
| High Humidity | LC-MS | m/z +16 (oxidation) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
